molecular formula C19H24FN3O5S B2581716 methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251677-29-8

methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2581716
CAS RN: 1251677-29-8
M. Wt: 425.48
InChI Key: LBGJVIBKTLNIEO-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H24FN3O5S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyridazinyl Sulfonamide Derivatives : New pyridazinyl sulfonamide derivatives have been synthesized, demonstrating significant antibacterial activities against various bacterial strains. These compounds include structures related to pyrazole carboxylates and their synthesis involves interactions with nitrogen nucleophiles and the use of different spectroscopic techniques for structural determination (Mohamed, 2007).

  • Rhodium-Catalyzed Synthesis : An efficient novel method involving rhodium-catalyzed transannulation has been developed for the synthesis of substituted benzopyrans, which includes the interaction of N-sulfonyl-1,2,3-triazoles with in situ generated o-quinone methides from 2-hydroxybenzyl alcohols. This methodology might relate to the structural manipulation of pyrazole derivatives (Yadagiri et al., 2018).

Biological Evaluation

  • Antioxidant and α-Glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds have shown significant inhibitory potentials, making them potential agents for managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019).

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : Polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest potential therapeutic applications in cancer treatment and enzyme inhibition strategies (Kucukoglu et al., 2016).

  • Discovery of Novel GPR39 Agonists : Research has led to the identification of novel GPR39 agonists, highlighting the role of small molecules in modulating the GPR39 receptor, which is implicated in various physiological processes. These agonists have been characterized for their signaling patterns, offering insights into receptor-ligand interactions and potential therapeutic applications (Sato et al., 2016).

properties

IUPAC Name

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S/c1-13-5-4-8-23(10-13)29(25,26)18-15(19(24)28-3)12-22(21-18)11-14-6-7-17(27-2)16(20)9-14/h6-7,9,12-13H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGJVIBKTLNIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-fluoro-4-methoxybenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

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